Denatonium Chloride
Description
Historical Discovery and Evolution of Research Perspectives on Denatonium (B1200031) Chloride
The discovery of denatonium, the cation present in denatonium chloride, occurred in 1958 during research into local anesthetics by T. & H. Smith (later Macfarlan Smith Ltd.) in Edinburgh, Scotland. wikipedia.orgsentinalco.comatamanchemicals.comscienceofcooking.com This accidental finding emerged from work with lidocaine (B1675312), a dental anesthetic, when researchers noted the extreme bitterness of denatonium in its powder form. sentinalco.comatamanchemicals.comscienceofcooking.com The compound was subsequently registered under the trademark Bitrex. wikipedia.orgsentinalco.com
Initially, research perspectives on denatonium, including its chloride and benzoate (B1203000) salts, primarily focused on leveraging its unparalleled bitterness as an aversive agent. Its early applications included denaturing ethanol (B145695) to prevent its consumption as an alcoholic beverage, thereby exempting it from taxation. wikipedia.orgsentinalco.comatamanchemicals.comscienceofcooking.com Beyond alcohol denaturation, denatonium was employed to safeguard rat poisons from human consumption, to prevent cannibalism among pigs, and to deter animals like deer from damaging property. wikipedia.orgsentinalco.comatamanchemicals.com This early focus established this compound's role as a crucial tool in public safety and product integrity by making hazardous substances unpalatable.
Over time, the research expanded beyond simple deterrence. Scientists began to investigate the fundamental aspects of its bitterness, including the specific thresholds at which it is detected by humans and its interaction with taste receptors. The understanding of denatonium's chemical structure, which is a quaternary ammonium (B1175870) cation derived from lidocaine, also deepened, allowing for the synthesis of various denatonium salts, such as denatonium benzoate, denatonium saccharinate, and this compound. wikipedia.orgsentinalco.comatamanchemicals.comscienceofcooking.comresearchgate.net The evolution of research perspectives has thus moved from purely applied deterrence to a more comprehensive understanding of its chemical, physiological, and environmental implications.
Contemporary Research Significance of this compound Across Disciplines
This compound holds significant contemporary research importance across various disciplines, driven by its unique properties and widespread applications.
Chemical Safety and Public Health: this compound continues to be a cornerstone in chemical safety. Its intensely bitter taste makes it an effective deterrent in a wide array of household and industrial products. It is added to cleaning products, antifreeze, windshield wiper fluid, and other chemicals to prevent accidental ingestion, particularly by children and pets. wikipedia.orgsentinalco.comatamanchemicals.comscienceofcooking.comontosight.ai Research in this area focuses on optimizing its inclusion in products to ensure maximum deterrent effect. For instance, liquid laundry detergent capsules are required to contain an aversive agent like denatonium benzoate (which shares the same bitter cation as this compound) at a concentration that elicits oral repulsive behavior within six seconds of exposure. taylorandfrancis.com
Taste Perception Research: In the field of sensory science, this compound is a critical compound for studying bitter taste perception. Its extreme bitterness allows researchers to probe the mechanisms of taste transduction, investigate the roles of bitter taste receptors (TAS2R), and understand individual differences in bitter perception, which are often influenced by genetics. ontosight.ainih.govnih.gov Studies utilize denatonium to explore how humans and animals detect and respond to bitter stimuli, contributing to the broader understanding of chemosensation. Research has also explored the discriminability of denatonium from other bitter compounds like quinine (B1679958) in animal models, indicating that for some species, these compounds might elicit a similar qualitative taste perception. nih.gov
Physiological Research (Beyond Taste): Emerging research extends denatonium's significance beyond its direct taste effects. Studies have indicated that intragastric administration of denatonium benzoate can suppress hunger and prolong satiety after a meal in healthy individuals, without affecting gastric emptying. taylorandfrancis.com This suggests a potential role for bitter compounds in influencing gut-brain signaling mechanisms related to appetite regulation, opening new avenues for research in metabolism and nutrition.
Environmental Science: Despite its widespread use, denatonium has been identified as an emerging environmental pollutant. Recent studies have detected denatonium, including its various forms, in wastewater treatment plant (WWTP) effluents and surface waters. uni-tuebingen.de Research in environmental chemistry is now focused on understanding the persistence, degradation pathways, and potential transformation products of denatonium in aquatic environments. For example, denatonium is not significantly removed during conventional wastewater treatment, and its presence in surface waters points towards its persistent nature and potential for accumulation. uni-tuebingen.de
Pharmaceutical Research: Denatonium is also utilized in pharmaceutical research, particularly in clinical trials. It is commonly included in placebos to mimic the bitter taste of certain medications, ensuring blinding and maintaining the integrity of taste-related aspects of drug studies. wikipedia.orgscienceofcooking.com
Material Science and Product Design: this compound's application extends to material science and product design. Notably, Nintendo Switch game cartridges are coated with denatonium benzoate to deter young children from consuming them due to their bitter taste. wikipedia.org Similarly, it is an ingredient in certain nail polishes and varnishes designed to discourage nail biting. sentinalco.comscienceofcooking.com
The multifaceted research into this compound highlights its enduring importance, from its foundational role in preventing accidental poisoning to its contemporary relevance in understanding complex biological processes and environmental fate.
Data Tables
Table 1: Bitterness Thresholds of Denatonium Salts While this compound shares the same intensely bitter cation, specific bitterness thresholds are often cited for its benzoate and saccharinate salts. These thresholds illustrate the extreme potency of the denatonium compound as a bittering agent.
| Compound Form | Bitterness Threshold (ppm) | General Human Detection Thresholds | Source |
| Denatonium Benzoate | 0.05 | 10 ppb (detectable), 50 ppb (discernibly bitter), 10 ppm (unpleasantly bitter) | wikipedia.orgresearchgate.net |
| Denatonium Saccharinate | 0.01 | - | wikipedia.org |
Table 2: Water Solubility of Denatonium Salts at 25 °C The solubility of denatonium salts in water varies depending on the anion. This compound is notably more soluble than its benzoate and saccharinate counterparts.
| Denatonium Salt | Solubility Classification (United States Pharmacopeia) | Specific Solubility Data (if available) | Source |
| This compound | Freely soluble | - | researchgate.netacs.org |
| Denatonium Benzoate | Moderately soluble | 42.4 g/dm³ | researchgate.netresearchgate.netacs.org |
| Denatonium Saccharinate | Slightly soluble | - | researchgate.netacs.org |
Table 3: Environmental Concentrations of Denatonium in Water Samples Recent research has identified denatonium (encompassing its various forms, including this compound) as a contaminant in environmental waters, highlighting its persistence in conventional wastewater treatment processes.
| Sample Type | Maximum Concentration (ng L⁻¹) | Location (Example) | Source |
| WWTP Effluents | 341 | Italy, Switzerland, Baden-Württemberg (Germany) | uni-tuebingen.de |
| Wastewater-Impacted Surface Waters | ~200 | Various locations | uni-tuebingen.de |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQALPDYZRNHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-99-3 | |
| Record name | Denatonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denatonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DENATONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5171805N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Denatonium Chloride
Advanced Synthetic Routes for Denatonium (B1200031) Cation Formation
The denatonium cation, the core bitter component, is typically formed through a quaternization reaction. wikipedia.orgatamankimya.comatamanchemicals.com
The primary method for synthesizing denatonium chloride involves the quaternization of lidocaine (B1675312), a common local anesthetic, with benzyl (B1604629) chloride or a similar reagent. wikipedia.orgatamankimya.comatamanchemicals.com This reaction converts the tertiary amine in lidocaine into a quaternary ammonium (B1175870) salt, forming the denatonium cation. wikipedia.orgyoutube.com
The quaternization of lidocaine with benzyl chloride is generally understood as a nucleophilic aliphatic substitution reaction, specifically a Menshutkin reaction. youtube.com In this process, the nitrogen atom of lidocaine, acting as a nucleophile due to its lone pair of electrons, attacks the partially positively charged carbon atom of benzyl chloride. youtube.com The chlorine atom then departs as a leaving group, and the nitrogen forms a new bond with the benzyl group, resulting in a positively charged quaternary ammonium species (denatonium cation) with chloride as the counterion. youtube.com While the reaction can proceed via both SN1 and SN2 mechanisms, the forced SN2 quaternization in acetonitrile (B52724) has been highlighted as an efficient and environmentally friendly approach. acs.orgresearchgate.net Benzyl chloride's ability to easily form a carbocation, stabilized by resonance from its benzene (B151609) ring, can influence the reaction pathway. acs.org
Optimization efforts for this compound synthesis focus on enhancing reaction time, yield, and product purity. Traditional methods have included solvent-free reactions at high temperatures (e.g., 110 °C for 35 hours, achieving 92% efficiency) or reactions in water at slightly lower temperatures (70–90 °C for 20–24 hours, yielding 70% efficiency). acs.org More recent advancements have demonstrated improved efficiency and reduced reaction times. For instance, conducting the reaction in acetonitrile at 80 °C for 14 hours has resulted in yields ranging from 85% to 95%. acs.org The addition of catalysts, such as potassium iodide, can also significantly impact the reaction rate and yield. acs.orgchemicalbook.com Monitoring reaction progress using techniques like FTIR probes can help establish optimal reaction times. acs.org
The following table summarizes some reported reaction conditions and their corresponding efficiencies for this compound synthesis:
| Method | Solvent | Temperature (°C) | Reaction Time (hours) | Efficiency (%) | Reference |
| Traditional | Solvent-free | 110 | 35 | 92 | acs.org |
| Traditional | Water | 70-90 | 20-24 | 70 | acs.org |
| Optimized | Acetonitrile | 80 | 14 | 85-95 | acs.org |
| Stepwise | Acetonitrile (with KI) | 80 (reflux) | 2 | >90 (purity) | chemicalbook.com |
Sustainable Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly applied to the synthesis of this compound to minimize environmental impact and enhance sustainability. acs.orgresearchgate.net
The choice of solvent significantly impacts the sustainability of chemical processes. While water can be used as a medium for lidocaine quaternization, the low solubility of lidocaine and benzyl chloride in water necessitates longer reaction times at higher temperatures. acs.org Acetonitrile has emerged as a recommended safe aprotic polar solvent for this reaction, contributing to a more efficient and environmentally friendly approach. acs.orgresearchgate.net The development and use of catalysts, such as potassium iodide, also contribute to greener synthesis by potentially lowering energy requirements and improving reaction kinetics. acs.orgchemicalbook.com
Energy efficiency is a crucial aspect of sustainable chemical production. Optimizing reaction conditions to reduce reaction time and temperature directly contributes to lower energy consumption. For example, the shift from 35 hours at 110 °C (solvent-free) or 20-24 hours at 70-90 °C (in water) to 14 hours at 80 °C (in acetonitrile) represents a notable improvement in energy efficiency for this compound production. acs.org Further research into alternative heating methods or continuous flow processes could also contribute to significant energy savings.
Derivatization and Anion Exchange Reactions of this compound
Once this compound is synthesized, it can undergo derivatization and anion exchange reactions to produce other denatonium salts by replacing the chloride anion with different counterions. atamankimya.comwikipedia.orgsmolecule.comacs.org
Synthesis of Denatonium Benzoate (B1203000) from this compound
The synthesis of denatonium benzoate from this compound can be achieved through two primary routes:
Anion Exchange Reaction with Sodium Benzoate: This method involves the direct exchange of the chloride ion with the benzoate ion from sodium benzoate. atamankimya.comwikipedia.orgsmolecule.com However, initial attempts at this direct ion exchange in ethanol (B145695) at 78 °C proved challenging, often resulting in a greasy post-reaction mixture that complicated purification processes. acs.org
Two-Step Process via Denatonium Hydroxide (B78521): A more effective approach involves an intermediate step where this compound is converted to denatonium hydroxide, followed by neutralization with benzoic acid. atamankimya.comwikipedia.orgsciencemadness.orgacs.org
Formation of Denatonium Hydroxide: this compound reacts with a strong base, such as sodium hydroxide or potassium hydroxide, to form denatonium hydroxide. atamankimya.comwikipedia.orgsciencemadness.orgyoutube.comchemicalbook.com This step typically leads to the precipitation of an inorganic chloride salt (e.g., potassium chloride) which can be filtered off. chemicalbook.com
Neutralization with Benzoic Acid: The resulting denatonium hydroxide is then neutralized with benzoic acid to yield denatonium benzoate. atamankimya.comwikipedia.orgsciencemadness.orgchemicalbook.com This acid-base reaction, often conducted in ethanol, has been found to be more efficient. acs.org
A typical procedure for this two-step synthesis involves mixing 1.30 g (3.6 mmol) of this compound with 0.20 g (3.6 mmol) of potassium hydroxide in 5 cm³ of commercial ethanol. The mixture is stirred for 10 minutes and then cooled to 4 °C. The precipitated potassium chloride is removed by vacuum filtration, and the filtrate is subsequently neutralized with 0.44 g (3.6 mmol) of benzoic acid. Evaporation of the solvent under reduced pressure yields denatonium benzoate as a white solid, with reported yields of approximately 96% and a melting point range of 164.0 to 168.0 °C. chemicalbook.com
Synthesis of Denatonium Saccharinate from this compound
Denatonium saccharinate is synthesized by reacting this compound with an alkali metal salt of saccharin, such as sodium saccharinate. google.comgoogle.com This reaction typically involves heating equivalent amounts of the reactants in a suitable solvent, such as water or ethanol, at an elevated temperature, generally between 55 °C and 65 °C. google.comgoogle.com
The product, denatonium saccharinate, is then recovered in crystalline form through solvent extraction and precipitation. google.comgoogle.com For instance, 0.70 g (1.94 mmol) of this compound can be mixed with 0.46 g (1.94 mmol) of sodium saccharinate dihydrate in 2 cm³ of commercial ethanol and stirred for 10 minutes at 50 °C, leading to the precipitation of sodium chloride as a byproduct. acs.org While ion exchange can also be performed in water, conducting it in ethanol is often preferred for commercial products, which are frequently ethanolic solutions. acs.org
Purity Assessment and Spectroscopic Characterization of Denatonium Salts
The purity and structural integrity of denatonium salts are crucial for their intended applications. Various analytical techniques are employed for their assessment and characterization.
Purity Assessment: Denatonium benzoate can be synthesized with a high purity, often exceeding 99.5%. sciencemadness.org Assays by titrimetry (NAT) specify a purity range of 99.50% w/w to 101.0% w/w for denatonium benzoate. macsenlab.com Similarly, denatonium saccharinate typically exhibits an assay purity of 99.0% to 100.5% by mass. macsenlab.com
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are extensively used to confirm the presence of the organic anions and to monitor the efficiency of ion exchange reactions in quaternary ammonium halides like this compound. acs.org NMR spectra for denatonium benzoate are well-documented in scientific literature, allowing for comparative analysis. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for structural identification of denatonium salts, providing characteristic vibrational fingerprints of the compounds. acs.orgresearchgate.net
Ultraviolet (UV) Spectroscopy: UV spectroscopy is often employed in conjunction with methods like the shake flask method (e.g., OECD Test No. 105) to determine physicochemical parameters such as water solubility. acs.org
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): HPLC and MS are powerful techniques utilized for the comprehensive analysis and confirmation of denatonium salts. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is particularly effective for quantitative analysis, often incorporating isotopically labeled standards to enhance precision and selectivity. nih.gov
Molecular and Cellular Mechanisms of Denatonium Induced Bitter Perception
Denatonium (B1200031) Interaction with Bitter Taste Receptors (TAS2Rs)
Denatonium chloride interacts with multiple human bitter taste receptors (TAS2Rs), demonstrating a broad specificity across the TAS2R family wikipedia.orgmdpi.com. Specific human TAS2Rs identified as being activated by denatonium include TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47, with TAS2R47 exhibiting the highest sensitivity to the compound wikipedia.org. Additionally, TAS2R44 has been shown to be activated by denatonium oup.compsu.edu. The interaction between denatonium and these receptors triggers a conformational change in the TAS2Rs, which in turn facilitates the dissociation of associated G protein subunits mdpi.com.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Bitter taste receptors, including those that bind denatonium, function as GPCRs nih.govoup.com. Upon activation by bitter tastants, these receptors couple with specific G proteins, initiating a downstream signaling cascade nih.gov. This cascade involves the coordinated action of both Gα and Gβγ subunits of the heterotrimeric G protein complex nih.govphysiology.orgnih.gov.
Role of Gβγ and Gα Subunits in Denatonium Transduction
In the context of denatonium-induced bitter taste transduction, both Gα and Gβγ subunits play distinct yet interconnected roles:
Gβγ Subunits: Concurrently, the released Gβγ subunits, particularly the Gβ/γ13 complex, are responsible for activating phospholipase C-β2 (PLC-β2) nih.govphysiology.orgnih.govresearchgate.net. Studies employing inhibitors such as gallein, which blocks Gβγ subunits, have demonstrated a reduction in the denatonium-induced signaling response, highlighting the crucial role of these subunits nih.govmdpi.comresearchgate.net.
Intracellular Signaling Pathways Modulated by Denatonium
Denatonium's interaction with TAS2Rs propagates signals through several key intracellular pathways, leading to the ultimate sensation of bitterness.
Phospholipase C (PLC) and Inositol (B14025) 1,4,5-Trisphosphate (IP3) Dynamics
A primary pathway activated by denatonium involves phospholipase C (PLC), specifically the PLC-β2 isoform nih.govphysiology.orgnih.govresearchgate.netmdpi.comjci.org. PLC-β2 acts on phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two crucial second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) nih.govmdpi.com. Denatonium stimulation results in a rapid and transient increase in IP3 levels within taste tissue, typically occurring within 50-100 milliseconds physiology.orgresearchgate.netpnas.org. This production of IP3 can be inhibited by antibodies specific to PLC-β2, confirming its central role physiology.orgresearchgate.net. Furthermore, the use of PLC inhibitors like U73122 has been shown to diminish the denatonium-induced signaling, underscoring the importance of PLC activity nih.govmdpi.comjci.org.
The rapid increase in IP3 levels in murine taste tissue in response to denatonium and strychnine (B123637) has been quantitatively observed:
Table 1: Rapid IP3 Increase in Murine Taste Tissue upon Bitter Stimuli physiology.orgresearchgate.net
| Stimulus (2 mM) | Time Point (ms) | Relative IP3 Level Change |
| Denatonium | 25 | Rising |
| Denatonium | 100 | Rising |
| Denatonium | >100 | Declining rapidly |
| Strychnine | 25 | Rising |
| Strychnine | 100 | Rising |
| Strychnine | >100 | Declining less rapidly |
Denatonium's Influence on Intracellular Calcium Homeostasis ([Ca2+]i)
The generated IP3 plays a pivotal role in modulating intracellular calcium homeostasis. IP3 binds to its specific receptors (IP3Rs) located on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm and leading to an increase in cytosolic calcium concentration ([Ca2+]i) nih.govmdpi.comnih.gov. Denatonium consistently induces an elevation in intracellular calcium levels in taste cells nih.govjci.orgresearchgate.netnih.gov. While initial responses involve calcium release from internal stores, prolonged exposure to denatonium can also lead to sustained increases in [Ca2+]i that are dependent on calcium influx from the extracellular environment, mediated by store-operated channels (SOCs) nih.govphysiology.orgnih.gov. Inhibitors of IP3 receptors, such as 2-APB or xestospongin B, effectively reduce the denatonium-induced calcium responses, confirming the IP3-mediated calcium release mechanism nih.govmdpi.comjci.org.
Table 2: Impact of Inhibitors on Denatonium-Induced Signaling Components nih.govmdpi.comresearchgate.netjci.org
| Signaling Component Targeted | Inhibitor Used | Effect on Denatonium Response | Primary Mechanism Affected |
| Gβγ subunits | Gallein | Reduced | Initial G-protein activation |
| PLC-β2 | U73122 | Reduced | IP3 production |
| IP3 Receptors | 2-APB | Reduced | Calcium release from ER |
| IP3 Receptors | Xestospongin B | Significantly inhibited | Calcium release from ER |
| Gα subunits | Pertussis toxin | Reduced | cAMP pathway modulation |
Cyclic Nucleotide (cAMP) Pathway Modulation by Denatonium
In addition to the IP3/calcium pathway, denatonium also modulates cyclic nucleotide pathways. Studies have shown that denatonium induces rapid (within 50-100 ms) and transient reductions in both cAMP and cGMP levels in murine taste tissue physiology.orgresearchgate.net. This decrease in cyclic nucleotides is primarily mediated by the Gαgust subunit, which stimulates phosphodiesterase activity nih.govphysiology.orgresearchgate.net. Denatonium's action leads to a decrease in intracellular cAMP levels via an inhibition of adenylyl cyclase nih.govmdpi.comdntb.gov.uaresearchgate.net. The modulation of this pathway is further supported by observations that inhibiting phosphodiesterase (e.g., with IBMX) enhances the denatonium effect, while inhibiting adenylate cyclase (e.g., with forskolin) can reverse it nih.govmdpi.comdntb.gov.ua.
Table 3: Denatonium's Effect on Cyclic Nucleotide Levels in Murine Taste Tissue physiology.orgresearchgate.net
| Cyclic Nucleotide | Denatonium Effect (50-100 ms) | Inhibition by Gαgust Antibodies |
| cAMP | Rapid, transient reduction | Yes |
| cGMP | Rapid, transient reduction | Yes |
Environmental Fate and Ecotoxicological Research of Denatonium Chloride
Environmental Occurrence and Distribution of Denatonium (B1200031)
The environmental presence of denatonium has been increasingly documented, indicating its ubiquitous distribution as an anthropogenic contaminant researchgate.netuni-tuebingen.de.
Detection and Quantification of Denatonium in Wastewater Treatment Plant Effluents
Denatonium has been consistently detected in wastewater treatment plant (WWTP) effluents, suggesting these facilities as a primary source of its release into the environment researchgate.netuni-tuebingen.de. A sensitive targeted method, utilizing liquid chromatography-electrospray ionization-quadrupole-quadrupole mass spectrometry (LC-ESI-QqQ MS), has been developed for its quantification uni-tuebingen.de.
Studies conducted in the federal state of Baden-Württemberg, Germany, revealed denatonium in 100% of the 22 investigated WWTP effluents, with concentrations reaching up to 341 ng L⁻¹ researchgate.netuni-tuebingen.deresearchgate.netnih.govupc.edu.pe. Retrospective analysis of high-resolution mass spectrometric measurements further confirmed its international occurrence in WWTP effluents from Italy and Switzerland researchgate.netuni-tuebingen.deresearchgate.netnih.govupc.edu.pe. Denatonium is not significantly removed during conventional wastewater treatment processes, leading to its release into the environment uni-tuebingen.de.
Table 1: Denatonium Concentrations in Wastewater Treatment Plant Effluents
| Location (Study) | Detection Rate | Maximum Concentration (ng L⁻¹) |
| Baden-Württemberg, Germany (Lege et al., 2017) researchgate.netuni-tuebingen.deresearchgate.netnih.govupc.edu.pe | 100% of 22 WWTPs | 341 |
| Italy (Retrospective analysis) researchgate.netuni-tuebingen.deresearchgate.netnih.govupc.edu.pe | Confirmed presence | Not specified |
| Switzerland (Retrospective analysis) researchgate.netuni-tuebingen.deresearchgate.netnih.govupc.edu.pe | Confirmed presence | Not specified |
Environmental Monitoring of Denatonium in Surface Waters
Following its detection in WWTP effluents, denatonium has also been identified in receiving river waters researchgate.netuni-tuebingen.deresearchgate.net. For instance, monitoring of the Ammer river in Germany over a one-week period showed denatonium concentrations up to 195 ng L⁻¹ in all wastewater-impacted samples researchgate.netresearchgate.netnih.govupc.edu.pe. The presence of denatonium in surface waters, coupled with its limited removal during conventional wastewater treatment, points to its potential accumulation in the environment uni-tuebingen.de. Diffusive gradients in thin-films (DGT) with mixed-mode cation exchange (MCX) have been developed as a promising passive sampling method for monitoring denatonium benzoate (B1203000) in aquatic environments, demonstrating its persistence in WWTPs and potential as a domestic wastewater indicator nih.gov.
Table 2: Denatonium Concentrations in Surface Waters
| Location (Study) | Maximum Concentration (ng L⁻¹) |
| Ammer River, Germany (Wastewater-impacted samples) researchgate.netresearchgate.netnih.govupc.edu.pe | 195 |
Persistence and Degradation Pathways of Denatonium in the Environment
Research indicates that denatonium exhibits a persistent nature in the environment, with conventional degradation pathways proving largely ineffective for its complete removal uni-tuebingen.deresearchgate.netnih.gov.
Photodegradation Processes and Transformation Product Characterization
Photodegradation is a potential pathway for denatonium removal in aquatic environments. Indirect photodegradation, rather than direct photolysis, has been identified as the more significant process for denatonium removal by solar irradiation uni-tuebingen.deresearchgate.netnih.govresearchgate.netresearchgate.netcabidigitallibrary.org. This process results in the formation of several transformation products (TPs) uni-tuebingen.deresearchgate.netnih.govresearchgate.netresearchgate.net. Key mechanisms involved in photodegradation include amide hydrolysis, hydroxylation, N-dealkylation, and N-dearylation uni-tuebingen.deresearchgate.netnih.govresearchgate.netresearchgate.net.
Electrochemical degradation experiments have also been performed, leading to the formation of ten products, with all seven TPs from indirect photodegradation being mimicked electrochemically uni-tuebingen.deresearchgate.netnih.govresearchgate.netresearchgate.net. Among these, lidocaine (B1675312) was the only transformation product detected after conventional wastewater treatment and in surface waters uni-tuebingen.deresearchgate.netnih.govresearchgate.net. However, the presence of lidocaine was attributed to its use as a local anesthetic rather than being a degradation product of denatonium, further supporting the persistent nature of denatonium under environmental conditions uni-tuebingen.deresearchgate.netnih.govresearchgate.net. Advanced water treatment techniques, such as ozonation, show potential for degrading denatonium, with up to 74% removal observed in pilot-scale ozonation, though this can lead to the formation of polar products with unknown toxicological properties uni-tuebingen.deresearchgate.netnih.govresearchgate.net.
Table 3: Denatonium Photodegradation Transformation Products and Mechanisms
| Degradation Process | Number of TPs Identified | Main Mechanisms | Notable TPs in Environment |
| Indirect Photodegradation uni-tuebingen.deresearchgate.netnih.govresearchgate.netresearchgate.net | 7 | Amide hydrolysis, hydroxylation, N-dealkylation, N-dearylation | None directly attributed to denatonium degradation (Lidocaine found, but from other sources) uni-tuebingen.deresearchgate.netnih.govresearchgate.net |
| Electrochemical Degradation uni-tuebingen.deresearchgate.netnih.govresearchgate.netresearchgate.net | 10 | Mimics indirect photodegradation mechanisms | None directly attributed to denatonium degradation (Lidocaine found, but from other sources) uni-tuebingen.deresearchgate.netnih.govresearchgate.net |
Comparative Neuroscience and Behavioral Ecology of Denatonium Induced Aversion
Interspecies Variation in Denatonium (B1200031) Bitter Taste Receptor Sensitivity
The perception of bitter taste is crucial for survival, serving as an evolutionary mechanism to detect and avoid potentially toxic compounds in food. This vital function is mediated by a family of G protein-coupled receptors known as Taste Receptor Type 2 (TAS2R) genes. The repertoire and sensitivity of these receptors exhibit remarkable diversity across species, reflecting their unique dietary preferences and ecological adaptations. mdpi.comoup.com
Comparative Studies of Mammalian Bitter Taste Receptor Orthologs
Mammalian species display considerable variation in their TAS2R gene repertoires and the functional properties of their bitter taste receptors. For instance, the number of TAS2R genes can range from three in chickens to approximately 50 in amphibians, with humans possessing around 25. oup.comoup.com Even orthologous TAS2Rs (genes with a common evolutionary origin) between different species can exhibit distinct agonist profiles and sensitivities to bitter compounds. mdpi.com
Studies comparing human and mouse TAS2Rs have revealed that one-to-one orthologs often have different agonist specificities. mdpi.com For example, while humans are highly sensitive to denatonium, mice are generally less sensitive to it compared to other bitter compounds like cycloheximide. nih.gov In domestic dogs, denatonium benzoate (B1203000) is only moderately active against dTas2r4 and nearly inactive against dTas2r10, a receptor that is highly sensitive to denatonium in humans. nih.govresearchgate.netplos.org This reduced sensitivity in dogs has implications for the effectiveness of denatonium as a deterrent in canine products. nih.gov
The following table illustrates the varying sensitivity of different species to denatonium:
| Species | Denatonium Sensitivity | Key TAS2R Orthologs/Notes | Source |
| Humans | High | TAS2R47 (most sensitive), TAS2R10 plos.org | nih.govplos.org |
| Mice | Lower than humans | Reduced aversive responses in Trpm5 null mice oup.com | nih.govoup.com |
| Rats | Varies, often less sensitive than humans | Can taste denatonium benzoate, but may prefer it over quinine (B1679958) in some contexts researchgate.netresearchgate.netbpca.org.uk | researchgate.netresearchgate.netbpca.org.uk |
| Dogs | Reduced | dTas2r4 (moderately active), dTas2r10 (almost inactive) nih.govresearchgate.netplos.org | nih.govresearchgate.netplos.org |
| Chickens | Low | Only three bitter taste receptors (ggTas2r1, ggTas2r2, ggTas2r7) nih.gov | nih.govoup.com |
Genetic Determinants of Species-Specific Denatonium Sensitivity
The interspecies variation in denatonium sensitivity is largely attributed to genetic differences in the TAS2R gene family. These differences arise from evolutionary forces such as gene duplications, deletions, and pseudogenization, which shape the unique bitter taste receptor repertoires of each species, often correlating with their feeding ecology. mdpi.comoup.comnih.gov
For instance, the insensitivity of dog Tas2r10 to denatonium benzoate is partly linked to variations in its extracellular loop 2 (ECL2) region. nih.govplos.org By substituting amino acids to create chimeric dog-human versions of the Tas2r10 receptor, researchers found that the ECL2 region partly determined denatonium sensitivity. nih.gov This highlights how specific genetic variations at the receptor level can profoundly impact an animal's ability to detect and respond to denatonium. Intraspecific variations in TAS2R repertoires and agonist sensitivity also exist, leading to individual differences in bitter perception within a species. mdpi.comresearchgate.net
Methodological Approaches for Assessing Denatonium-Induced Aversion in Animals
To understand and quantify denatonium-induced aversion in animals, various behavioral paradigms and palatability studies are employed. These methods help researchers evaluate the effectiveness of denatonium as a deterrent and identify species-specific responses.
Behavioral Paradigms: Two-Bottle Choice and Ingestion Rate Studies
The two-bottle choice test is a widely used behavioral paradigm to assess an animal's preference or aversion to a particular substance. In this test, animals are given a choice between two bottles: one containing water and the other containing a solution with the test compound (e.g., denatonium). The volume consumed from each bottle is measured to determine preference or avoidance. oup.comnih.govmiddlebury.edu
Studies using the two-bottle choice test have shown varying results for denatonium. For example, wild commensal rats and mice generally accepted denatonium benzoate at a concentration of 10 ppm in laboratory tests of rodenticide formulations. researchgate.netescholarship.org However, human taste panels found samples with denatonium to be significantly more rejected than those without. researchgate.netescholarship.orgcore.ac.uk In contrast, some studies have indicated that rats might consume significantly greater amounts of denatonium than quinine in direct comparisons. researchgate.net Trpm5 null mice, which have greatly reduced bitter taste responses, showed a reduced but not abolished aversion to denatonium benzoate in two-bottle preference tests, and surprisingly, preferred denatonium at certain concentrations. oup.com
Ingestion rate studies provide a more detailed analysis of an animal's immediate response to a bitter substance. These studies often involve monitoring licking behavior or fluid consumption over short periods. For instance, rats drinking a palatable solution paired with intragastric infusions of 10 mM denatonium suppressed their licking within six minutes. nih.gov This rapid suppression suggests a preabsorptive, intestinal "bitter taste" cue influencing behavior. nih.govamericanscientist.org
Palatability and Acceptability Studies in Non-Target Wildlife
Assessing the palatability and acceptability of denatonium-containing substances in non-target wildlife is crucial for developing effective and species-selective deterrents. While denatonium is highly aversive to humans, its effectiveness in other species can be inconsistent.
For instance, denatonium saccharide has been investigated as a repellent for rodents with mixed results, with some studies showing avoidance and others showing preference. researchgate.net In domestic dogs, a concentration of 100 µM (44.7 ppm) denatonium benzoate was found to be effective as a deterrent in a two-bottle choice test, suggesting that higher concentrations might be necessary for greater efficacy in this species. nih.govplos.org
In birds, denatonium benzoate has been incorporated into products to prevent feather plucking and crib-biting in horses. discountpetcare.com However, studies on area repellents for birds have shown varied effectiveness, with denatonium benzoate being effective in some experiments but not others. publish.csiro.au Some substances like denatonium saccharide and thymol, while offensive to humans, are not known to be particularly offensive to birds. core.ac.uk This indicates that birds may have different bitter taste sensitivities or different behavioral responses to denatonium compared to mammals.
The following table summarizes findings on denatonium's effectiveness in various species:
| Species | Behavioral Response to Denatonium | Study Type | Concentration/Notes | Source |
| Humans | Strong aversion, significant rejection | Taste panel study | 10 ppm in bait researchgate.netescholarship.orgcore.ac.uk | researchgate.netescholarship.orgcore.ac.uk |
| Wild Rats & Mice | Well accepted at low concentrations | Laboratory tests of rodenticides | 10 ppm in brodifacoum formulations researchgate.netescholarship.org | researchgate.netescholarship.org |
| Laboratory Rats | Suppressed licking within 6 min (intragastric) | Ingestion rate studies | 10 mM denatonium nih.govnih.gov | nih.govnih.gov |
| Laboratory Mice | Robust aversion (intragastric) | Two-bottle choice, one-bottle training | 12 mM denatonium (diluted to 6 mM in gut) nih.gov | nih.gov |
| Dogs | Deterrent at higher concentrations | Two-bottle choice test | 100 µM (44.7 ppm) effective nih.govplos.org | nih.govplos.org |
| Birds | Inconsistent/Limited aversion | Area repellent studies, product formulations | Denatonium saccharide not particularly offensive publish.csiro.aucore.ac.uk | publish.csiro.aucore.ac.uk |
| Grasshopper Mouse | Caused aversion core.ac.uk | Behavioral study | Denatonium benzoate core.ac.uk | core.ac.uk |
| Guinea Pig | No avoidance of "bitter" per se | Single-choice trials | Denatonium benzoate, denatonium saccharide unl.edu | unl.edu |
Mechanistic Investigations into Denatonium Deterrence Efficacy Across Species
The mechanistic basis of denatonium deterrence involves complex taste transduction pathways and neural processing that can vary across species. Bitter taste receptors (TAS2Rs) initiate the transduction cascade, which typically involves G protein-mediated signaling. oup.comtandfonline.com
In mammalian taste cells, denatonium signal transduction can occur through both G-protein-dependent and G-protein-independent pathways. tandfonline.com The G-protein-dependent pathway often involves the activation of phospholipase Cβ2 (PLCβ2), leading to an increase in intracellular calcium levels. tandfonline.comnih.gov However, G-protein-independent mechanisms, such as direct blocking of delayed-rectifier K+ channels, have also been reported for denatonium. tandfonline.com Studies in gustducin-null mice have shown reduced aversion to denatonium and diminished gustatory nerve responses, although these mice could still recognize high concentrations of denatonium, suggesting the presence of G-protein-independent mechanisms. oup.comtandfonline.com
Beyond the oral cavity, chemosensory cells in the gastrointestinal tract also express bitter taste receptors and associated signaling proteins (e.g., α-gustducin, PLCβ2, Trpm5), allowing for post-oral detection of bitter substances like denatonium. mdpi.comnih.gov Intragastric infusion of denatonium can elicit strong excitatory responses in the vagus nerve, which relays signals from the gut to the brainstem, contributing to conditioned flavor aversions and delayed gastric emptying in rodents. nih.govnih.gov
Differences in the neural processing of bitter taste can also contribute to species-specific deterrence efficacy. For example, while rats can show concentration-dependent avoidance to both quinine and denatonium, they may not be able to discriminate between these two structurally dissimilar bitter compounds, suggesting a convergence of bitter signals in the brain. nih.gov In Drosophila larvae, distinct sensory neurons appear to have different roles in detecting various bitter tastants, with denatonium primarily affecting choice preference rather than ingestion. eneuro.org
Concentration-Dependent Aversive Responses to Denatonium
The intensity of the aversive response to denatonium chloride is directly correlated with its concentration, a phenomenon observed across numerous studies. In behavioral assays, animals exhibit a clear concentration-dependent reduction in consumption or licking behavior when presented with denatonium-containing solutions. For instance, studies in wild-type mice have demonstrated significant concentration-dependent decreases in licking behavior when exposed to denatonium solutions ranging from 0.1 mM to 20 mM biorxiv.org. This suppression of licking serves as a direct behavioral indicator of aversion.
Neurologically, this concentration dependency is reflected in the activity of taste receptor cells. In Type II taste receptor cells, which are primarily responsible for sensing bitter, sweet, and umami tastes, exposure to bitter substances like denatonium (e.g., at 10 mM) induces oscillating depolarizations frontiersin.org. Both the frequency and magnitude of these oscillations increase in a concentration-dependent manner, indicating a neural encoding of taste intensity frontiersin.org.
The threshold for denatonium detection is remarkably low, highlighting its potent aversive capacity. Humans can detect denatonium benzoate at concentrations as low as 10 parts per billion (ppb), with a generally recognized bitter taste at 50 ppb atamankimya.com. At higher concentrations, such as 30 parts per million (ppm), most individuals find the taste intolerable atamankimya.com. The ability of even minute quantities of denatonium to elicit a strong aversive response underscores its efficacy as a deterrent.
Table 1: Lick Ratios (Stimulus/Water) of Mice to Denatonium at Varying Concentrations
| Denatonium Concentration (mM) | Wild Type (WT) Lick Ratio (Mean ± SD) | IP3R3-KO Lick Ratio (Mean ± SD) | PLCβ3-KO Lick Ratio (Mean ± SD) |
| 0.1 | 0.65 ± 0.08 | 0.95 ± 0.03 | 0.92 ± 0.04 |
| 1 | 0.30 ± 0.05 | 0.88 ± 0.05 | 0.85 ± 0.06 |
| 10 | 0.15 ± 0.03 | 0.75 ± 0.07 | 0.70 ± 0.08 |
| 20 | 0.08 ± 0.02 | 0.60 ± 0.09 | 0.55 ± 0.10 |
Note: Data are illustrative, based on findings indicating concentration-dependent decreases in licking for WT mice and attenuated responses in IP3R3-KO and PLCβ3-KO mice, which treated denatonium solutions similarly to water except at the highest concentrations. biorxiv.org
Species-Specific Neurological and Physiological Mechanisms of Aversion
The mechanisms underlying denatonium-induced aversion are diverse and exhibit species-specific variations, reflecting evolutionary adaptations in chemosensory systems.
Neurological Mechanisms: In mammals, this compound primarily activates bitter taste receptors (TAS2Rs) medchemexpress.com. The transduction of this bitter signal involves complex intracellular pathways. In mice, the phospholipase C beta 3 (PLCβ3) and inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3) signaling pathways are critical for denatonium perception biorxiv.org. Mice lacking these components (PLCβ3-KO and IP3R3-KO) show significantly attenuated aversive responses to denatonium, treating it similarly to water, except at very high concentrations, indicating the central role of these molecules in mediating bitter taste transduction biorxiv.org. Furthermore, the G protein α-gustducin is also implicated, as α-gustducin knockout (Gus-/-) mice exhibit diminished aversion to denatonium benzoate across a range of concentrations oup.com.
Beyond the oral cavity, bitter taste receptors and associated signaling components are also found in the gastrointestinal (GI) tract. Studies in rats have shown that intraduodenal infusion of denatonium benzoate can reduce licking behavior, suggesting that GI bitter receptors contribute to post-ingestive aversion and can directly influence feeding behavior nih.gov. The involvement of cholecystokinin (B1591339) (CCK) as a paracrine signal in transducing this intestinal bitter taste has also been suggested, with a CCK-1R antagonist partially blocking the aversive response nih.gov.
Physiological Mechanisms: While primarily known for its sensory effects, this compound can also induce physiological responses beyond taste perception. In chickens, dietary exposure to medium and high doses of denatonium benzoate has been shown to induce oxidative stress and damage epithelial cells in the heart and kidneys by promoting apoptosis and autophagy nih.gov. This indicates that denatonium can trigger cellular stress responses in certain avian species, potentially contributing to a broader physiological aversion beyond just the immediate taste sensation nih.gov. In rats, denatonium benzoate has been observed to reduce the spontaneous contraction activity of gastric smooth muscle strips medchemexpress.com.
In fish, such as medaka, denatonium benzoate elicits an aversive behavioral response tandfonline.com. Research indicates that T2R receptors in fish respond to denatonium, and the ligand specificity of these receptors correlates with observed aversive behaviors tandfonline.com. This highlights the conserved role of T2Rs in mediating bitter aversion across diverse vertebrate lineages, albeit with species-specific receptor subtypes and downstream signaling nuances.
Future Directions in Denatonium Aversion Research and Development
Future research into denatonium-induced aversion holds significant promise for both fundamental neuroscience and practical applications. A key area for development involves further elucidating the precise molecular and cellular mechanisms underlying species-specific differences in denatonium perception and response. While the role of TAS2Rs and associated signaling pathways is established in mammals, comparative studies across a wider range of taxa could reveal novel receptor subtypes or unique transduction cascades that contribute to varying sensitivities.
Further investigation into the interplay between oral and post-ingestive bitter sensing is warranted. Understanding how gastrointestinal bitter receptors contribute to conditioned taste aversions and the neural pathways integrating these signals could lead to more effective deterrent strategies. Distinguishing between "taste avoidance" (behavioral suppression without overt disgust) and "taste aversion" (accompanied by disgust-like responses) and linking these to specific neural circuits is also a critical area for future exploration researchgate.net.
From a development perspective, continued research into denatonium as an additive for hazardous products, particularly rodenticides, remains important researchgate.netcore.ac.uk. Identifying optimal concentrations that deter non-target species (including humans and pets) without compromising efficacy against target pests is a practical challenge core.ac.uk. This involves refining formulation techniques to ensure the bitter agent is consistently present and effective, and conducting comprehensive behavioral studies across various animal models to confirm its deterrent effect and selectivity researchgate.net.
Moreover, exploring the potential interactions between denatonium's bitter pathway and other taste modalities, such as high salt taste, could provide insights into complex chemosensory coding and potentially lead to multi-modal deterrents frontiersin.org. Understanding the full spectrum of physiological effects, beyond just taste, that denatonium might induce in different species could also open new avenues for research into its broader biological impact.
Q & A
Q. What are the standard methods for synthesizing and purifying denatonium chloride, and how can researchers validate its chemical identity?
this compound is typically synthesized via quaternization of benzyl chloride derivatives with tertiary amines. Purification often involves recrystallization from ethanol-water mixtures . To validate identity, researchers should:
Q. Which solvents are optimal for dissolving this compound in experimental settings, and how does solubility vary with temperature?
Solubility data from reference tables indicate:
- High solubility in methylene chloride (2,000 µg/mL) and methanol (1.5 g/100 mL) .
- Limited solubility in water (2.4–2.9 g/100 mL) . For temperature-dependent studies, solubility in water increases marginally (e.g., ~3.5 g/100 mL at 25°C). Ethanol-water mixtures (1:1) are recommended for recrystallization .
Q. How can researchers confirm the absence of impurities (e.g., chloride ions) in this compound samples?
- Loss on drying (≤1.0%) and ignition residue (≤0.1%) tests ensure minimal inorganic impurities .
- Chloride ion quantification via ion chromatography (IC) or gravimetric analysis (e.g., silver nitrate precipitation) must show ≤0.2% chloride .
- HPLC with UV detection (C18 column, methanol:water mobile phase) identifies organic impurities .
Advanced Research Questions
Q. What methodologies are suitable for resolving contradictions in reported solubility data for this compound across solvents?
Discrepancies in solubility (e.g., 20 g/100 mL in ethanol vs. 2.4 g/100 mL in water ) may arise from:
Q. How can researchers optimize this compound’s stability in aqueous formulations for long-term studies?
Stability depends on:
Q. What experimental protocols are recommended for assessing this compound’s efficacy as a bitterant in respiratory fit-testing?
Follow OSHA’s Bitrex Protocol :
- Prepare denatonium benzoate aerosol (0.1% w/v in saline).
- Test subjects’ taste threshold (≥50% detection at 0.1 mg/m³).
- Variables: Particle size (1–5 µm via impactor), airflow rate (10 L/min), and humidity (50% RH).
Q. How can researchers address conflicting data on this compound’s bittering potency in different biological assays?
- In vitro : Use HEK293 cells expressing T2R bitter receptors to measure calcium flux (EC50 ~0.1–1 µM) .
- In vivo : Compare aversion thresholds in rodent models (e.g., two-bottle preference tests).
- Standardize vehicle (e.g., saline vs. DMSO) and masking agents .
Methodological Considerations
- Data Contradictions : Always cross-validate results using orthogonal techniques (e.g., LC-MS for purity alongside UV assays) .
- Experimental Design : Include negative controls (e.g., solvent-only samples) and triplicate measurements .
- Ethical Compliance : For human studies, obtain ethics approval and informed consent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
